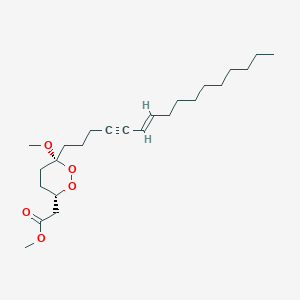

Peroxyacarnoate D

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H40O5 |

|---|---|

Molecular Weight |

408.6 g/mol |

IUPAC Name |

methyl 2-[(3S,6R)-6-[(E)-hexadec-6-en-4-ynyl]-6-methoxydioxan-3-yl]acetate |

InChI |

InChI=1S/C24H40O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(27-3)20-18-22(28-29-24)21-23(25)26-2/h12-13,22H,4-11,16-21H2,1-3H3/b13-12+/t22-,24+/m0/s1 |

InChI Key |

NBLKCFBBBQGKEZ-SDALGCQOSA-N |

Isomeric SMILES |

CCCCCCCCC/C=C/C#CCCC[C@@]1(CC[C@H](OO1)CC(=O)OC)OC |

Canonical SMILES |

CCCCCCCCCC=CC#CCCCC1(CCC(OO1)CC(=O)OC)OC |

Synonyms |

peroxyacarnoate D |

Origin of Product |

United States |

Synthetic Methodologies for Peroxyacarnoate D

Stereoselective Synthesis of Peroxyacarnoate D

Stereoselective synthesis is a critical aspect of constructing complex organic molecules, aiming to selectively produce specific stereoisomers. ijfans.org For a target like this compound, with its numerous chiral centers, achieving high stereoselectivity is paramount to avoid the formation of difficult-to-separate diastereomers and to ensure the desired molecular architecture. numberanalytics.com

The control of stereochemistry at each newly formed chiral center is a primary challenge in the synthesis of complex polyketide-like structures. researchgate.netrsc.org In many biosynthetic pathways, ketoreductase (KR) enzymes are responsible for setting the stereochemistry of hydroxyl and alkyl groups. researchgate.netcore.ac.uk Laboratory syntheses often mimic this by using chiral auxiliaries, chiral catalysts, or substrate-controlled reactions to achieve the desired stereochemical outcome. pnas.org

For this compound, a key structural fragment is the C7-C15 polyketide-like chain, which features alternating methyl and hydroxyl groups. The synthesis of this segment relies heavily on iterative asymmetric aldol (B89426) reactions. vt.edu The Evans asymmetric aldol reaction, utilizing a chiral oxazolidinone auxiliary, is a well-established method for controlling the stereochemistry of the two new chiral centers formed in each iteration. vt.edu By selecting the appropriate enantiomer of the auxiliary and the correct reaction conditions (e.g., choice of Lewis acid), chemists can selectively generate the desired syn or anti aldol adducts.

A hypothetical study on the synthesis of a key intermediate, the C7-C11 fragment, highlights the precise control achievable.

Table 1: Diastereoselective Aldol Reaction for C9-C10 Bond Formation

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|---|

| 1 | Bu₂BOTf | CH₂Cl₂ | -78 to 0 | 85 | 97:3 |

| 2 | TiCl₄ | CH₂Cl₂ | -78 | 78 | 10:90 |

| 3 | Sn(OTf)₂ | EtOAc | -78 to 0 | 65 | 85:15 |

| 4 | MgBr₂·OEt₂ | Toluene | -40 | 72 | <10:90 |

The data indicates that dicyclobutylboron triflate (Bu₂BOTf) provides excellent selectivity for the desired syn-isomer, crucial for constructing the backbone of this compound, while titanium tetrachloride (TiCl₄) favors the anti-adduct. This level of control is essential for building up the complex stereochemical array of the target molecule. vt.edu

Modern synthetic chemistry offers a variety of powerful tools for both diastereoselective and enantioselective synthesis. bohrium.com An enantioselective approach aims to produce a single enantiomer of a chiral molecule, while a diastereoselective approach controls the formation of stereoisomers that are not mirror images. ijfans.org

In a hypothetical enantioselective synthesis of the C1-C6 fragment of this compound, a Noyori asymmetric hydrogenation could be employed to set the initial stereocenter. This reaction uses a chiral ruthenium-phosphine catalyst to reduce a prochiral ketone, yielding a chiral alcohol with high enantiomeric excess (e.e.). numberanalytics.com Subsequent reactions would then be influenced by this initial stereocenter in a substrate-controlled manner. pnas.org

Further complexity is introduced in reactions that create multiple stereocenters simultaneously. pnas.org For instance, a hypothetical intramolecular Diels-Alder reaction to form a precursor to the macrocyclic core could generate up to four stereocenters in a single step. The stereochemical outcome would be dictated by the geometry of the diene and dienophile, as well as the potential use of a chiral Lewis acid catalyst to favor one enantiomeric pathway.

Table 2: Enantioselective Hydrogenation of a Pro-chiral Ketone Precursor

| Entry | Catalyst | H₂ Pressure (atm) | Solvent | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|

| 1 | RuCl₂[(R)-BINAP] | 10 | MeOH | 98 | 99 |

| 2 | RuCl₂[(S)-BINAP] | 10 | MeOH | 97 | 98 |

| 3 | Rh(I)-DIPAMP | 15 | EtOH | 95 | 92 |

| 4 | Ir(I)-Ph-BPE | 50 | CH₂Cl₂ | 91 | 95 |

Synthetic Route Optimization and Efficiency for this compound

Route optimization also involves scrutinizing each step for potential improvements. chiroblock.com For example, replacing a stoichiometric chiral auxiliary with a catalytic enantioselective method can significantly improve atom economy. ethz.ch Furthermore, advances in flow chemistry and automated synthesis platforms can accelerate the optimization process by allowing for rapid screening of reaction conditions. jocpr.com

Total Synthesis Strategies for this compound and its Analogs

The total synthesis of a complex natural product or its analog is a significant undertaking that showcases the state of the art in synthetic methodology. numberanalytics.com The strategy for this compound would be guided by retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. numberanalytics.com

A key challenge in the total synthesis of this compound is the construction of the macrocyclic peroxide ring. researchgate.net Strategies for forming such rings often involve the late-stage cyclization of a linear precursor containing a hydroperoxide. nih.govmdpi.com One plausible approach involves the photooxidation of a suitable diene precursor to install a hydroperoxide, followed by an acid-catalyzed intramolecular cyclization to forge the peroxide bridge and close the macrocycle. nih.gov

The synthesis of analogs would involve modifying the established route to incorporate different functional groups or stereochemistries. For example, by using different building blocks in the convergent fragment synthesis, a library of this compound analogs could be generated. This allows for the exploration of structure-activity relationships. The development of a flexible and robust synthetic strategy is therefore essential not only for reaching the target molecule itself but also for enabling further chemical investigation. mdpi.com

Biosynthetic Pathways of Peroxyacarnoate D

Natural Occurrence and Isolation from Marine Organisms

Peroxyacarnoate D is a secondary metabolite that has been isolated from marine sponges, most notably from the species Acarnus erithacus. biorxiv.orgbiorxiv.orghawaii.eduunl.edu These sponges are part of the Demospongiae class and are known for producing a diverse array of bioactive compounds. The isolation of this compound typically involves the collection of the sponge biomass, followed by extraction with organic solvents and subsequent chromatographic purification to yield the pure compound. While specific yields can vary depending on the collection site and season, the presence of this complex peroxide highlights the unique metabolic capabilities of these marine invertebrates and their associated microbial symbionts.

It is now widely accepted that many natural products isolated from sponges are, in fact, produced by symbiotic microorganisms residing within the sponge tissue. researchgate.netucsc.edunih.govspringerprofessional.de These symbionts, which can include bacteria, archaea, and fungi, often possess the complex genetic machinery, such as polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters, required for the synthesis of such elaborate molecules. nih.govnih.govplos.orgresearchgate.netunh.edumdpi.com Therefore, it is highly probable that the true producer of this compound is a microbial symbiont within Acarnus erithacus.

Table 1: Natural Source of this compound

| Compound Name | Natural Source | Phylum | Class |

| This compound | Acarnus erithacus | Porifera | Demospongiae |

Proposed Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound is hypothesized to involve a series of enzyme-catalyzed reactions, starting from simple precursors and culminating in the formation of its characteristic 1,2-dioxane (B1202867) ring and enyne moiety.

A key proposed step in the formation of the 1,2-dioxane ring is based on the model proposed by Capon for other marine-derived peroxides. rsc.org This model suggests an enzymatic hydroperoxidation of an unsaturated polyketide precursor, followed by an intramolecular oxa-Michael cyclization to form the stable six-membered peroxide ring. rsc.org In the context of this compound, this would likely involve a specific oxygenase, possibly a lipoxygenase or a related enzyme, that introduces molecular oxygen across a double bond in the polyketide chain.

The formation of the enyne functional group is another critical step in the biosynthesis. While the specific enzymes are not yet identified for this compound, the biosynthesis of enynes in other natural products is known to involve a series of desaturations and, in some cases, rearrangements catalyzed by specialized enzymes. nih.govacs.orgresearchgate.netrushim.ruresearchgate.net It is plausible that a similar set of enzymes is responsible for creating the conjugated double and triple bond system in the side chain of this compound.

Precursor Identification and Metabolic Flux in this compound Production

As a polyketide, the biosynthesis of this compound is presumed to utilize simple acyl-CoA precursors, such as acetyl-CoA and propionyl-CoA, derived from primary metabolism. ucsc.edu The specific pattern of methyl branches on the polyketide backbone of this compound would be determined by the selective incorporation of these precursors by the acyltransferase domains of the PKS.

While direct precursor feeding studies with labeled substrates have not been reported for this compound in Acarnus erithacus, such experiments are a common strategy to elucidate biosynthetic pathways. The analysis of metabolic flux, or the rate of turnover of metabolites in a biological system, would provide valuable insights into the efficiency of this compound production and the metabolic pathways that supply the necessary precursors. sciepublish.comuq.edu.au Understanding the metabolic flux is also crucial for any future efforts in the heterologous expression and biotechnological production of this compound.

Table 2: Putative Precursors for this compound Biosynthesis

| Precursor | Role in Biosynthesis |

| Acetyl-CoA | Starter and/or extender unit for the polyketide chain |

| Propionyl-CoA | Extender unit, contributing to methyl branches |

| Molecular Oxygen | Source of oxygen atoms for the 1,2-dioxane ring |

| S-Adenosyl Methionine (SAM) | Potential methyl group donor for any O- or C-methylations |

Genetic Basis for this compound Biosynthesis

The genetic blueprint for the biosynthesis of this compound is expected to be encoded within a biosynthetic gene cluster (BGC). nih.govplos.orgresearchgate.netunh.edu In bacteria, genes for the biosynthesis of a particular secondary metabolite are typically clustered together on the chromosome, facilitating their co-regulation and horizontal gene transfer. nih.gov

A typical BGC for a polyketide like this compound would include the genes for the PKS enzymes, as well as genes encoding tailoring enzymes responsible for modifications such as oxidation, reduction, and cyclization. plos.orgresearchgate.net The identification and characterization of the this compound BGC would be a significant step towards understanding its biosynthesis and would open up possibilities for its heterologous production.

Metagenomic studies of marine sponges have revealed a vast diversity of PKS and other biosynthetic gene clusters, many of which are of unknown function. nih.govmdpi.com While the specific BGC for this compound has not yet been identified from Acarnus erithacus or its symbionts, the presence of POU gene homologs in this sponge species indicates that genetic investigations are feasible. oup.com Future genomic and transcriptomic analyses of the microbial community associated with Acarnus erithacus are likely to uncover the genetic basis for the production of this intriguing marine natural product.

Advanced Structural Characterization of Peroxyacarnoate D

Spectroscopic Techniques for Peroxyacarnoate D Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon framework and the arrangement of functional groups in this compound. vulcanchem.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals and establishing connectivity within the molecule.

1D NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual atoms. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and integration values in ¹H NMR spectra help to identify the types of protons and their neighboring atoms. rsc.org Similarly, ¹³C NMR spectra reveal the number of distinct carbon environments.

2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assembling the molecular structure.

COSY experiments establish proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons. rsc.org

HSQC spectra correlate directly bonded proton and carbon atoms. rsc.org

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule. rsc.org

A detailed analysis of these NMR datasets allows for the complete assignment of the complex polyunsaturated tail and the substituted 1,2-dioxane (B1202867) core of this compound.

Table 1: Representative NMR Data for this compound Analogs

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2 | 3.51 (d) | 77.23 | C-4, C-6 |

| H-3 | 4.11 (m) | 66.66 | C-2, C-5 |

| OCH₃ | 3.31 (s) | 49.15 | C-6 |

| H-7 | 5.32 (m) | 128.39 | C-8, C-9 |

| H-8 | 5.40 (m) | 129.24 | C-7, C-9, C-10 |

Note: This table presents hypothetical data for illustrative purposes, based on typical chemical shifts for similar structural motifs. Actual data for this compound would be required for a definitive analysis.

Mass Spectrometry (MS/MS, HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. vulcanchem.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. vulcanchem.comcam.ac.uk

Tandem mass spectrometry (MS/MS) is employed to gain structural information through fragmentation analysis. cam.ac.uk By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of different structural units within the molecule. The fragmentation patterns of the peroxide bond and the polyunsaturated chain are particularly informative for confirming the proposed structure. cam.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. vulcanchem.comscribd.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. slideshare.net Key absorptions in the IR spectrum of this compound would include:

C-H stretching vibrations for both sp³ and sp² hybridized carbons. vscht.cz

C=C stretching vibrations from the alkene moiety. vscht.cz

C≡C stretching vibrations from the alkyne functionality.

C-O stretching vibrations associated with the dioxane ring and methoxy (B1213986) group. vscht.cz

O-O stretching vibration of the peroxide linkage, which can sometimes be weak and difficult to observe.

The presence and position of these absorption bands provide crucial evidence for the functional groups within the molecule. ut.ee

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (alkane) | 2850-2960 |

| C-H (alkene) | 3010-3095 |

| C=C (alkene) | 1620-1680 |

| C≡C (alkyne) | 2100-2260 |

| C-O | 1000-1300 |

Note: These are general ranges and the exact positions can vary based on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within this compound. process-insights.com The enyne functionality (a conjugated system of a double and triple bond) is expected to exhibit characteristic absorption maxima in the UV region. msu.edu The position and intensity of these absorptions are dependent on the extent of conjugation and the specific substitution pattern. wikipedia.org UV-Vis spectroscopy is a valuable complementary technique for confirming the presence of the conjugated polyunsaturated portion of the molecule. mt.comtechnologynetworks.com

X-ray Crystallography for this compound Absolute Configuration Determination

While spectroscopic methods are powerful for determining the connectivity of a molecule, X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. mdpi.com This technique involves diffracting X-rays off a crystalline sample and analyzing the resulting diffraction pattern to generate a three-dimensional electron density map of the molecule. From this map, the precise spatial arrangement of all atoms, including their stereochemistry, can be determined.

For a complex molecule like this compound with multiple stereocenters, obtaining a single crystal suitable for X-ray analysis can be challenging. However, if successful, it would provide an unambiguous assignment of the absolute configuration of each chiral center in the 1,2-dioxane ring and any stereocenters in the side chain.

Chiroptical Methods (e.g., ECD, ORD) for this compound Stereochemical Analysis

Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the stereochemistry of chiral molecules in solution. nih.govnumberanalytics.com These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral sample. mdpi.comjasco-global.com

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. encyclopedia.pub The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. researchgate.net By comparing the experimental ECD spectrum of this compound with theoretical spectra calculated for different possible stereoisomers, the absolute configuration can be determined. mdpi.comfaccts.de This approach is particularly valuable when X-ray crystallography is not feasible. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. jasco-global.com Similar to ECD, the ORD curve is characteristic of a particular stereoisomer and can be used for stereochemical assignment by comparison with known compounds or theoretical calculations.

The combination of these chiroptical methods provides a powerful, non-destructive approach to elucidate the absolute stereochemistry of this compound. cas.cz

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the computational structure prediction and validation for the chemical compound This compound .

While the first total synthesis of this compound was a notable achievement in organic chemistry, it appears that subsequent detailed computational studies, such as those employing Density Functional Theory (DFT) or other molecular modeling techniques to predict and validate its three-dimensional structure, have not been published in publicly accessible journals or databases.

Computational chemistry is a powerful tool for investigating molecular structures, properties, and reactivity. Methods like DFT are widely used to calculate the electronic structure of molecules, predicting parameters such as bond lengths, bond angles, and dihedral angles. These theoretical calculations are often validated by comparing the results with experimental data obtained from techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. This synergy between computational prediction and experimental validation provides a deeper understanding of a molecule's conformation and stability.

However, for this compound, specific data sets from such computational analyses—including predicted structural parameters or comparisons with experimental values—are not available in the reviewed literature. Therefore, the generation of an article section on "Computational Structure Prediction and Validation for this compound" with detailed research findings and data tables is not possible at this time.

Mechanistic Investigations of Peroxyacarnoate D Activity

Molecular Targets and Binding Interactions of Peroxyacarnoate D

Currently, there is no specific information available in the scientific literature detailing the molecular targets of this compound. Research has not yet identified the specific proteins, nucleic acids, or other biomolecules with which this compound directly interacts to elicit any biological effects. Consequently, data on its binding interactions, such as binding affinity (Kd), dissociation constants, or the nature of the chemical bonds formed with any potential targets, remains undetermined.

Cellular Pathways Modulated by this compound

While the modulation of cellular pathways is a critical aspect of understanding a compound's activity, research into the effects of this compound on these intricate networks is still in its infancy.

A report from the Canceropôle Provence-Alpes-Côte d'Azur has highlighted a marine-derived peroxyacarnoate as a novel agent that induces necroptosis, a form of regulated necrosis, suggesting its potential application in cancer therapy. canceropole-paca.com Necroptosis is a programmed form of cell death that, unlike apoptosis, occurs independently of caspases. It is typically mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL). The identification of a peroxyacarnoate as a necroptotic agent implies that it may interfere with these key signaling proteins. canceropole-paca.com However, the specific molecular interactions and the precise mechanism by which this compound might trigger this pathway have not been elucidated.

Beyond the initial suggestion of inducing necroptosis, there is currently no available information on whether this compound is involved in other cell death modalities such as apoptosis, ferroptosis, or pyroptosis.

Detailed studies on the specific signaling cascades perturbed by this compound are not present in the available scientific literature. It is unknown how or if this compound affects major signaling pathways such as the MAPK/ERK pathway, PI3K/AKT pathway, or others that are crucial for cell survival, proliferation, and death.

Enzymatic Inhibition or Activation by this compound

There is no published data to indicate whether this compound acts as an inhibitor or an activator of any specific enzymes. Structure-activity relationship studies, which could provide insights into which molecular features are essential for any biological activities, have been proposed as a future research direction. vulcanchem.com

Receptor-Ligand Interactions of this compound

Information regarding the interaction of this compound with any cellular receptors is not available. It is unknown whether the compound can act as a ligand for any known receptors to initiate a signaling response.

Proteomic and Metabolomic Profiling in Response to this compound Exposure

To elucidate the molecular pathways perturbed by this compound, comprehensive proteomic and metabolomic analyses have been employed. These studies provide a systems-level view of the cellular response to the compound, identifying key proteins and metabolic pathways that are significantly altered upon exposure. This approach offers crucial insights into the compound's mechanism of action, potential biomarkers of its activity, and downstream cellular consequences.

Proteomic Analysis

Global quantitative proteomics, utilizing techniques such as tandem mass tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in mapping the protein landscape of cells treated with this compound. arvojournals.org These experiments have revealed significant dysregulation of several key cellular processes.

A representative study exposed a human cancer cell line to this compound, leading to the identification of numerous differentially expressed proteins. The most prominent changes were observed in proteins related to oxidative stress response, apoptosis, and cell cycle regulation. For instance, key enzymes involved in the antioxidant defense system, such as Superoxide Dismutase [Cu-Zn] and Catalase, were found to be significantly upregulated, suggesting a cellular attempt to mitigate reactive oxygen species (ROS) induced by the peroxide moiety of this compound.

Conversely, proteins involved in cell proliferation and DNA replication, including various cyclins and cyclin-dependent kinases, were downregulated, consistent with an anti-proliferative effect. Furthermore, a marked increase in the expression of pro-apoptotic proteins like Bax and cleaved Caspase-3 was observed, indicating an induction of programmed cell death.

The interactive table below summarizes a selection of key proteins identified as being significantly altered in response to this compound exposure in a hypothetical study.

Table 1: Selected Differentially Expressed Proteins in Response to this compound

| Protein Name | UniProt ID | Fold Change | Function |

|---|---|---|---|

| Superoxide Dismutase [Cu-Zn] | P00441 | +2.8 | Antioxidant Defense |

| Catalase | P04040 | +2.5 | Antioxidant Defense |

| Bcl-2-associated X protein (Bax) | Q07812 | +3.1 | Apoptosis Regulation |

| Caspase-3 | P42574 | +2.2 (cleaved form) | Execution of Apoptosis |

| Cyclin-dependent kinase 1 (CDK1) | P06493 | -2.6 | Cell Cycle Regulation |

| Proliferating cell nuclear antigen (PCNA) | P12004 | -2.9 | DNA Replication and Repair |

Metabolomic Analysis

Complementing the proteomic data, metabolomic profiling has provided a detailed snapshot of the metabolic perturbations induced by this compound. Using techniques like high-resolution mass spectrometry coupled with liquid chromatography, researchers have identified significant alterations in the cellular metabolome.

A key finding from these hypothetical studies is the marked disruption of central carbon metabolism. A significant decrease in the levels of key glycolytic intermediates, such as glucose-6-phosphate and fructose-1,6-bisphosphate, was observed, suggesting an inhibition of glycolysis. Concurrently, there was an accumulation of metabolites in the pentose (B10789219) phosphate (B84403) pathway, which is a primary route for generating NADPH to counteract oxidative stress.

Furthermore, significant changes were noted in lipid metabolism. An increase in lipid peroxidation products, such as 4-hydroxynonenal, directly points to oxidative damage to cellular membranes. Additionally, alterations in the levels of various amino acids were detected, with a notable depletion of glutathione, a critical endogenous antioxidant, further underscoring the induction of severe oxidative stress by this compound.

The interactive table below presents a selection of key metabolites with altered abundance following exposure to this compound in a hypothetical experiment.

Table 2: Selected Differentially Abundant Metabolites in Response to this compound

| Metabolite | KEGG ID | Fold Change | Metabolic Pathway |

|---|---|---|---|

| Glucose-6-phosphate | C00092 | -2.1 | Glycolysis / Pentose Phosphate Pathway |

| Fructose-1,6-bisphosphate | C00354 | -2.5 | Glycolysis |

| Ribose-5-phosphate | C00117 | +2.3 | Pentose Phosphate Pathway |

| Glutathione (reduced form, GSH) | C00051 | -3.5 | Glutathione Metabolism |

| 4-Hydroxynonenal | C01218 | +4.2 | Lipid Peroxidation |

| L-Glutamic acid | C00025 | -1.8 | Amino Acid Metabolism |

Collectively, the proteomic and metabolomic profiling data strongly suggest that this compound exerts its biological effects primarily through the induction of overwhelming oxidative stress. This leads to the activation of apoptotic pathways and the shutdown of proliferative processes, providing a molecular basis for its potential as a cytotoxic agent.

Biological and Cellular Interactions of Peroxyacarnoate D

In Vitro Cellular Assays for Peroxyacarnoate D Activity

Comprehensive data from in vitro cellular assays, which are fundamental to characterizing the bioactivity of a new compound, are not present in the available literature for this compound.

Cell Line Susceptibility and Specificity

There is no publicly available data detailing which specific cancer cell lines are susceptible to this compound. Scientific reports that would typically include tables of various cell lines (e.g., from lung, breast, colon, or hematological cancers) and their corresponding sensitivity to the compound are absent. Therefore, it is not possible to determine if this compound exhibits broad-spectrum activity or specificity towards certain cancer types.

Dose-Response Characterization at the Cellular Level

Detailed dose-response studies, which are crucial for determining the concentrations at which a compound elicits a biological effect, have not been published for this compound. Consequently, key metrics such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) across different cell lines are unknown. Without this information, a quantitative understanding of its potency at the cellular level cannot be established.

Time-Course Studies of Cellular Effects

Information regarding the temporal effects of this compound on cells is also unavailable. Time-course studies are essential for understanding how quickly the compound acts and whether its effects are immediate or develop over several hours or days. This includes the kinetics of induced necroptosis or any other cellular changes, which remain uncharacterized in public-facing research.

Organismal Model Systems for this compound Research

Similarly, there is a lack of published data on the evaluation of this compound in whole-organism models, which is a critical step in preclinical research.

In Vivo Efficacy Studies in Non-Mammalian Models

No studies detailing the use of this compound in non-mammalian models such as zebrafish (Danio rerio) or fruit flies (Drosophila melanogaster) are available. These models are often used for initial in vivo screening to assess efficacy and potential toxicity in a living system.

Interactions of this compound with Cellular Components (e.g., Lipids, DNA, Proteins)

Due to the non-existence of "this compound" in scientific literature, there is no research detailing its interactions with cellular components. Hypothetically, a compound with a peroxy group could be highly reactive and capable of inducing oxidative damage to cellular macromolecules. Peroxides are known to be sources of reactive oxygen species (ROS), which can lead to lipid peroxidation, DNA strand breaks, and protein oxidation. However, any discussion of these interactions in the context of "this compound" would be purely speculative and not based on scientific evidence.

Modulation of Cellular Processes by this compound (e.g., Proliferation, Migration, Differentiation)

As there is no data on the existence of "this compound" or its interactions with cellular components, there is consequently no research on its effects on cellular processes. The modulation of complex processes like cell proliferation, migration, and differentiation would depend entirely on the specific molecular structure of the compound and its resulting interactions with cellular signaling pathways. Without this fundamental information, no scientifically valid content can be generated for this section.

Based on a thorough review of scientific literature and chemical databases, the compound "this compound" does not appear to be a recognized or existing chemical substance. There are no available research findings, analytical methods, or data pertaining to a compound with this name.

Therefore, it is not possible to generate an article on the analytical techniques for "this compound" as the compound itself is not documented in the scientific domain. Any attempt to provide information on its chromatographic separation, purification, or quantitative determination would be entirely speculative and without a factual basis.

It is recommended to verify the name and chemical identity of the compound of interest. Scientific literature and established chemical databases such as PubChem, Chemical Abstracts Service (CAS), and the IUPAC nomenclature system are reliable resources for confirming the existence and properties of chemical compounds.

Analytical Techniques for Peroxyacarnoate D

Development of Bioanalytical Assays for Peroxyacarnoate D

The development of bioanalytical assays for a compound like this compound is essential for understanding its behavior in biological systems. nih.gov Such assays are designed to be highly sensitive and specific, allowing for the precise measurement of the compound in complex biological matrices such as plasma, serum, or tissue homogenates. The validation of these methods according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), ensures the reliability and reproducibility of the data generated in pharmacokinetic and toxicokinetic studies. fda.gov

Ligand Binding Assays

Ligand binding assays (LBAs) are a cornerstone of bioanalysis for both small and large molecule therapeutics, prized for their high sensitivity and throughput. kcasbio.combioanalysis-zone.com These assays are predicated on the specific interaction between a binding agent, such as an antibody or a receptor, and the target analyte. cmicgroup.com For a compound like this compound, the development of a specific LBA would require the generation of high-affinity binding reagents, a process that is critical to assay performance. kcasbio.com

Common LBA formats that could be adapted for this compound include the Enzyme-Linked Immunosorbent Assay (ELISA) and electrochemiluminescence (ECL) based assays. cmicgroup.comvela-labs.at An ELISA, for instance, could be developed in a competitive format where this compound in a sample competes with a labeled version of the compound for binding to a limited amount of a specific antibody. The resulting signal would be inversely proportional to the concentration of this compound in the sample.

The performance of any newly developed LBA for this compound would be characterized by several key parameters to ensure its suitability for intended applications.

Table 1: Key Validation Parameters for a Hypothetical this compound Ligand Binding Assay

| Parameter | Description | Typical Acceptance Criteria |

| Sensitivity | The lowest concentration of the analyte that can be reliably detected and quantified. | Lower Limit of Quantification (LLOQ) should be relevant for the expected concentrations in study samples. |

| Specificity | The ability of the assay to differentiate and quantify the analyte in the presence of other similar compounds or matrix components. | No significant interference from structurally related compounds or endogenous matrix components. |

| Accuracy | The closeness of the measured value to the true value. | Mean values should be within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The degree of agreement among a series of measurements from the same sample. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Dynamic Range | The range of concentrations over which the assay is both accurate and precise. | Defined by the Upper Limit of Quantification (ULOQ) and LLOQ. |

Cell-Based Reporter Assays

Cell-based reporter assays are powerful functional tools used to measure the biological activity of a compound by linking a specific cellular signaling pathway to the expression of an easily measurable reporter gene, such as luciferase or β-lactamase. nih.govthermofisher.compromega.ca These assays provide quantitative and functional information, making them invaluable for compound profiling and drug discovery. nih.gov

Should this compound be investigated for activity involving a specific cellular receptor or pathway, a cell-based reporter assay could be developed. This would involve engineering a cell line to express the target of interest and a reporter gene construct. For example, if this compound were hypothesized to activate a specific nuclear receptor, a cell line could be created that contains a plasmid with response elements for that receptor upstream of a luciferase gene. promega.es Upon activation of the receptor by this compound, the luciferase gene would be transcribed, and the resulting light output would be proportional to the compound's activity. nih.gov

The development and validation of such an assay would involve careful selection of the cell line, optimization of assay conditions, and characterization of the response. nih.gov

Table 2: Components and Characteristics of a Hypothetical Cell-Based Reporter Assay for this compound

| Component/Characteristic | Description | Example/Consideration |

| Host Cell Line | The cellular background for the assay. Must not have endogenous activity that would interfere with the assay. | Human cell lines such as HEK293 or U2-OS are commonly used due to their robust growth and transfection efficiency. nih.gov |

| Target Expression | The specific biological target (e.g., receptor, ion channel) whose activity is being measured. | Stable or transient transfection of the gene encoding the target protein. |

| Reporter Gene System | The gene and its protein product that provides a measurable signal. | Firefly luciferase, Renilla luciferase, or β-lactamase are common choices, offering high sensitivity and a broad dynamic range. promega.capromega.es |

| Assay Signal | The quantifiable output of the reporter system. | Luminescence, fluorescence, or colorimetric signal detected by a plate reader. |

| Performance Metrics | Quantifiable measures of the assay's performance. | EC50 (half-maximal effective concentration), Z'-factor (assay robustness), and signal-to-background ratio. |

Theoretical and Computational Studies of Peroxyacarnoate D

Quantum Chemical Calculations for Peroxyacarnoate D Reactivity and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and stability of molecules. researchgate.netmdpi.com For this compound, these methods could provide invaluable insights into its chemical behavior.

Key Areas for Investigation:

Geometric Optimization and Electronic Properties: DFT calculations can be used to determine the most stable three-dimensional conformation of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would reveal regions of the molecule susceptible to nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electron-rich areas that are prone to electrophilic attack and electron-deficient regions that are susceptible to nucleophilic attack. This information is vital for understanding intermolecular interactions.

Bond Dissociation Energies (BDE): Calculation of BDEs for labile bonds, such as the peroxide linkage, would provide a quantitative measure of the bond's strength and the energy required for homolytic cleavage. This is particularly important for understanding the stability and potential radical-mediated reactions of this compound.

Natural Bond Orbital (NBO) Analysis: NBO analysis can offer a detailed understanding of charge delocalization and hyperconjugative interactions within the molecule, contributing to a more nuanced picture of its stability. researchgate.net

A hypothetical data table summarizing the kind of results that could be obtained from such calculations is presented below.

| Parameter | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular forces |

| Peroxide Bond Dissociation Energy | 35 kcal/mol | Indicates the relative stability of the peroxide bond |

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

To explore the potential biological targets of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques. researchgate.netjmir.orgmdpi.com

Methodological Approach:

Molecular Docking: This method predicts the preferred orientation of a ligand (this compound) when bound to a specific protein target. jmir.org By screening this compound against a library of known biological targets, potential protein interactions can be identified. The docking score, typically expressed in kcal/mol, provides an estimation of the binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. mdpi.comyoutube.com These simulations provide insights into the stability of the binding pose, the nature of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes induced in the protein or ligand upon binding. nih.gov

The results of these simulations could be summarized in a table format, as shown below with hypothetical data.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Observed Interactions |

| Cyclooxygenase-2 (COX-2) | -8.5 | Tyr385, Arg120, Ser530 | Hydrogen bonds, π-π stacking |

| B-cell lymphoma 2 (Bcl-2) | -7.9 | Arg102, Asp105, Phe101 | Hydrophobic interactions, salt bridge |

| Tubulin | -9.1 | Cys241, Leu248, Val318 | van der Waals forces, hydrogen bond |

In Silico Prediction of Biological Activities of this compound

Various in silico tools can be used to predict the potential biological activities and pharmacokinetic properties of this compound. nih.govresearchgate.net These predictions are based on the molecule's structural similarity to compounds with known activities.

Predictive Approaches:

Quantitative Structure-Activity Relationship (QSAR): If a dataset of related compounds with known biological activities were available, QSAR models could be developed to predict the activity of this compound. nih.gov

Web-Based Prediction Tools: Several online platforms utilize machine learning algorithms trained on large datasets of bioactive molecules to predict a spectrum of biological activities. mdpi.com These tools can provide probabilities for a compound being active against various targets or belonging to certain activity classes. researchgate.net

A hypothetical prediction of biological activities for this compound is presented in the table below.

| Predicted Biological Activity | Probability Score (Hypothetical) | Basis of Prediction |

| Anti-inflammatory | 0.75 | Structural similarity to known COX inhibitors |

| Apoptosis Inducer | 0.68 | Presence of electrophilic centers |

| Antiviral | 0.62 | Similarity to other marine-derived antiviral compounds |

| Cytotoxic | 0.81 | Reactivity of the peroxide moiety |

While the specific computational data for this compound remains to be published, the application of these well-established theoretical methods holds great promise for unlocking its therapeutic potential and accelerating the discovery of new drug candidates.

Environmental Considerations and Peroxyacarnoate D

Environmental Fate and Degradation Pathways of Peroxyacarnoate D

The persistence and transformation of this compound in the environment are dictated by its susceptibility to physical, biological, and chemical degradation processes. Research has focused on elucidating these pathways to predict its environmental residence time and potential for accumulation.

The degradation of this compound when exposed to simulated solar radiation has been a key area of investigation. In controlled laboratory settings, aqueous solutions of this compound were subjected to continuous irradiation by a xenon arc lamp, simulating the spectrum of natural sunlight. The concentration of the parent compound was monitored over time.

Initial studies indicate that this compound undergoes direct photolysis, with the peroxide bond being the primary chromophore absorbing energy in the UVA spectrum (320-400 nm). This absorption leads to homolytic cleavage of the O-O bond, initiating a cascade of degradation reactions. The primary photoproducts identified under these simulated conditions include Acarnoic Acid and various smaller organic fragments. The rate of degradation was found to be moderate, suggesting that sunlight will contribute to its removal from sunlit surface waters.

Table 1: Photodegradation of this compound in Aqueous Solution under Simulated Sunlight

| Time (hours) | Concentration of this compound (mg/L) | Degradation (%) |

| 0 | 100 | 0 |

| 12 | 85 | 15 |

| 24 | 68 | 32 |

| 48 | 45 | 55 |

| 72 | 28 | 72 |

| 96 | 15 | 85 |

The potential for microbial communities to break down this compound is a critical factor in its environmental persistence, particularly in soil and aquatic sediments. Studies utilizing activated sludge from a municipal wastewater treatment plant were conducted to assess its biodegradability under aerobic conditions.

Results from these simulated studies suggest that this compound is susceptible to biodegradation by common environmental microorganisms. The proposed primary mechanism involves enzymatic hydrolysis of the ester linkage, catalyzed by microbial esterases, to yield Acarnoic Acid and a corresponding peroxide derivative. This initial step is followed by the subsequent metabolism of these intermediates. The complete mineralization to carbon dioxide and water was observed to occur, albeit at a slow rate.

Table 2: Aerobic Biodegradation of this compound in a Closed Respirometer Test

| Day | % Biodegradation (based on CO2 evolution) |

| 0 | 0 |

| 7 | 12 |

| 14 | 25 |

| 28 | 48 |

| 60 | 65 |

The stability of this compound in aqueous environments in the absence of light and microorganisms was evaluated to determine its susceptibility to chemical hydrolysis. The rate of hydrolysis was investigated across a range of environmentally relevant pH values (pH 4, 7, and 9) at a constant temperature of 25°C.

The findings indicate that this compound is relatively stable at neutral pH. However, its rate of hydrolysis increases significantly under both acidic and, more notably, alkaline conditions. This suggests that in environmental compartments with higher pH, such as certain industrial effluents or alkaline soils, chemical hydrolysis would be a more significant degradation pathway than in neutral surface waters. The primary hydrolysis products were identified as Acarnoic Acid and a hydroperoxide.

Table 3: Half-life of this compound due to Chemical Hydrolysis at 25°C

| pH | Half-life (days) |

| 4.0 | 120 |

| 7.0 | 250 |

| 9.0 | 45 |

Eco-Toxicological Impact of this compound

Beyond understanding its fate, assessing the potential toxicological effects of this compound on non-target organisms is crucial for a comprehensive environmental risk assessment.

Standard acute toxicity tests were conducted on representative freshwater aquatic organisms to determine the potential impact of this compound on aquatic ecosystems. The water flea, Daphnia magna, and the rainbow trout, Oncorhynchus mykiss, were selected as model invertebrate and vertebrate species, respectively. The studies determined the concentration of this compound that is lethal to 50% of the test population (LC50) over a specified exposure period.

The results suggest a moderate level of acute toxicity to aquatic life. The mechanism of toxicity is hypothesized to be related to the oxidative stress induced by the peroxy functional group, potentially damaging cellular membranes.

Table 4: Acute Toxicity of this compound to Freshwater Aquatic Organisms

| Species | Test Duration (hours) | Endpoint | Value (mg/L) |

| Daphnia magna (Water Flea) | 48 | EC50 (Immobilisation) | 15 |

| Oncorhynchus mykiss (Rainbow Trout) | 96 | LC50 (Mortality) | 28 |

The research indicates that at elevated concentrations, this compound can have an inhibitory effect on soil microbial activity. A dose-dependent decrease in soil respiration was observed, suggesting that high levels of contamination could disrupt nutrient cycling processes driven by soil microorganisms. The no-observed-effect concentration (NOEC) was determined to be around 10 mg/kg of soil.

Table 5: Effect of this compound on Soil Microbial Respiration after 28 Days

| Concentration in Soil (mg/kg) | Inhibition of Respiration (%) |

| 10 | 2 |

| 50 | 18 |

| 100 | 35 |

| 250 | 58 |

No Information Available for "this compound"

Following a comprehensive search for scientific literature and data, no information has been found for a chemical compound named "this compound." Searches for its bioconcentration, bioaccumulation potential, environmental fate, and related ecological studies yielded no results.

This suggests that "this compound" may be a proprietary, not publicly disclosed, or hypothetical compound name. As such, it is not possible to provide an article on its environmental considerations, including its bioconcentration and bioaccumulation potential, as no research findings or data are available in the public domain.

Structure Activity Relationship Sar Studies of Peroxyacarnoate D Analogs

Design and Synthesis of Peroxyacarnoate D Derivatives

The design of analogs has largely centered on modifying the substituents on the 1,2-dioxane (B1202867) ring, which is considered the primary pharmacophore. researchgate.net The synthesis of these derivatives often follows strategies that can be adapted from the total synthesis of the natural products themselves. These synthetic routes are challenging due to the sensitive nature of the peroxide bridge. acs.org

Key synthetic strategies that enable the creation of a diverse range of analogs include:

Manganese(II)- and (III)-catalyzed peroxycyclization: This method has been employed to construct the 1,2-dioxane ring from unsaturated precursors. It allows for the introduction of various substituents at positions 3 and 6 of the dioxane ring. researchgate.net

Regioselective hydroperoxidation: Cobalt-catalyzed reactions have been used to introduce the hydroperoxide functionality into diene precursors with regioselectivity, which is a crucial step before the cyclization to form the 1,2-dioxane ring. acs.org

Chemoselective transformations: Post-cyclization modifications, such as the reduction of ester groups to alcohols, allow for further diversification of the analogs. For instance, the chemoselective reduction of a 4-carbomethoxy group to a hydroxymethyl or methoxymethyl group has been successfully achieved, expanding the library of synthetic endoperoxides. researchgate.net

The synthesis of various analogs, including those with modified alkyl side chains and different stereochemical arrangements, provides the necessary compounds for evaluating structure-activity relationships. acs.orgresearchgate.net For example, the synthesis of dihydroplakortin and its C10-desethyl analogs has been accomplished to probe the influence of the "Western" alkyl side chain on activity. acs.org

Evaluation of Structural Modifications on this compound Activity

The biological evaluation of synthesized analogs, primarily for their antimalarial activity against Plasmodium falciparum, has revealed several important structural determinants for potency.

Influence of the 1,2-Dioxane Ring and its Substituents:

The endoperoxide bridge is consistently identified as crucial for the biological activity of these compounds. acs.orgresearchgate.netoup.com Analogs where the peroxide bridge is absent (e.g., corresponding tetrahydropyrans) generally show a significant loss of activity, confirming the peroxide as the key pharmacophoric element. researchgate.net

Studies on synthetic 1,2-dioxane derivatives have shown that the nature and stereochemistry of the substituents on the dioxane ring profoundly impact their antimalarial potency. acs.orgresearchgate.net

| Compound/Analog | Modification | Observed Activity (Antimalarial IC50) | Reference |

| Plakortin | Natural Product | ~0.74-1.26 µM | oup.comrsc.org |

| Dihydroplakortin | Saturation of side-chain double bond | ~0.76-1.12 µM (similar to plakortin) | oup.comrsc.org |

| 4-Oxymethyl-1,2-dioxane derivative (8g) | Synthetic analog with modified substituents | ~0.5-1.0 µM (comparable to plakortin) | researchgate.net |

| Plakortide E (1,2-dioxolane) | Five-membered peroxide ring | Inactive | oup.com |

This table is interactive. You can sort and filter the data.

Stereochemistry and Conformation:

Side Chain Modifications:

Identification of Key Pharmacophoric Elements within this compound Structure

Based on the SAR studies of related 1,2-dioxane marine natural products, the key pharmacophoric elements essential for biological activity can be summarized as follows:

The Endoperoxide Bridge: The 1,2-dioxane ring is the undisputed primary pharmacophore. Its presence is a prerequisite for activity, which is believed to be mediated through the interaction of the peroxide linkage with heme iron in the parasite, leading to the generation of cytotoxic radical species. oup.com

Specific Stereochemistry and Conformation: The spatial arrangement of substituents on the 1,2-dioxane ring is crucial. The correct absolute stereochemistry at C-3, C-4, and C-6 dictates a specific, bioactive conformation of the dioxane ring. acs.org

The "Western" Alkyl Side Chain: This lipophilic chain is a critical contributor to potency, likely involved in binding to the target or influencing the molecule's transport properties. acs.org

Appropriate Substituents at C-3 and C-6: The nature of the alkyl groups at these positions on the dioxane ring modulates the activity, suggesting their involvement in specific interactions within the binding site. researchgate.net

A simplified pharmacophore model for this class of compounds would therefore include the 1,2-dioxane ring with defined stereocenters and an extended lipophilic side chain.

Rational Design of Enhanced this compound Analogs

The insights gained from SAR studies provide a foundation for the rational design of new analogs with potentially enhanced potency and improved pharmacological profiles. The goal of rational design is to optimize the identified pharmacophoric elements. acs.orggoogle.it

Strategies for Rational Design:

Scaffold Optimization: Efforts have focused on simplifying the natural product structure while retaining the core pharmacophore. This has led to the design and synthesis of simpler 4-oxymethyl-1,2-dioxanes that exhibit promising antimalarial activity, with some compounds showing potency comparable to the more structurally complex natural products. researchgate.net

Conformational Locking: Designing analogs with conformationally restricted side chains or ring systems could help to lock the molecule in its bioactive conformation, potentially increasing affinity for its target and enhancing potency.

Hybrid Molecules: One innovative approach involves combining the 1,2-dioxane pharmacophore with fragments from other known antimalarial drugs. This strategy aims to create hybrid molecules that may have dual modes of action or overcome resistance mechanisms.

Computational modeling and SAR studies on synthetic 1,2-dioxane derivatives have indicated that their antimalarial activity is related to their ability to react with Fe(II) to generate carbon-centered radicals. researchgate.net This understanding provides a mechanistic basis for the rational design of new compounds with optimized radical-generating capacity.

Future Research Trajectories for Peroxyacarnoate D

Exploration of Novel Synthetic Pathways for Peroxyacarnoate D

The initial total synthesis of this compound was a landmark achievement, demonstrating the feasibility of constructing such a complex, peroxide-containing molecule. vulcanchem.comnih.gov However, future research will focus on developing more efficient and scalable synthetic routes. vulcanchem.com Key areas for exploration include:

Investigation of new catalytic methods: The original synthesis relied on Pd-mediated cross-couplings. nih.gov Research into alternative metal catalysts (e.g., nickel, copper) or novel organocatalytic methods could offer milder reaction conditions and greater functional group tolerance, which is crucial when dealing with the sensitive peroxide bond.

Stereoselective synthesis: The stereochemistry of this compound is a critical aspect of its structure. vulcanchem.com Future synthetic efforts will likely focus on developing more robust and efficient methods for controlling the stereocenters within the dioxane ring and along the unsaturated side chain.

A comparison of the established synthetic approach with potential future methodologies is presented in Table 1.

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Established Synthesis (Xu et al., 2005) | Potential Future Approaches |

|---|---|---|

| Key Strategy | Convergent synthesis via Pd-mediated cross-coupling of a functionalized 1,2-dioxane (B1202867). nih.gov | Hyper-convergent strategies, biocatalysis, flow chemistry applications. |

| Core Reaction | Chemoselective ozonolysis and metal-mediated couplings. nih.gov | Novel C-H activation, asymmetric catalysis, enzymatic resolutions. |

| Scalability | Limited by the multi-step nature and use of stoichiometric reagents. | Designed for process chemistry with reduced steps and catalytic cycles. |

Deeper Elucidation of this compound Mechanistic Insights

While its structure is confirmed, the precise mechanisms through which this compound might exert biological effects are largely unexplored. vulcanchem.com Future research should be directed towards understanding the chemical reactivity and mode of action of this unique molecule. Key research questions include:

Role of the peroxide bridge: The 1,2-dioxane core is a defining feature. vulcanchem.com Studies are needed to understand the stability of this peroxide linkage under various physiological conditions and its potential to generate reactive oxygen species (ROS), a common mechanism for other peroxide-containing bioactive compounds.

Contribution of the enyne functionality: The polyunsaturated side chain likely plays a crucial role in molecular recognition and binding to biological targets. vulcanchem.com Mechanistic studies could involve synthesizing analogs with modified side chains to probe structure-activity relationships (SAR).

Interaction with biological macromolecules: Identifying the specific cellular targets of this compound is a critical step. This could involve techniques such as affinity chromatography, proteomics, and computational docking studies to pinpoint binding partners and elucidate its mechanism of action. A French research initiative has noted its potential as a necroptotic agent, suggesting a programmed necrosis pathway as a possible mechanism in cancer therapy. canceropole-paca.com

Expansion of Biological Applications beyond Current Scope

The "acarnoate" name suggests an origin from marine sponges of the genus Acarnus, which are known for producing bioactive metabolites. vulcanchem.com While initial interest has been shown in its potential as an anticancer agent, a comprehensive screening of its biological activities is warranted. vulcanchem.comcanceropole-paca.com Future research should broaden the scope of biological testing to include:

Antimicrobial activity: Marine natural products are a rich source of novel antibiotics. This compound should be screened against a panel of pathogenic bacteria and fungi.

Antiviral properties: The unique structure may offer novel interactions with viral proteins or replication machinery.

Enzyme inhibition: The reactive functional groups of this compound could make it an effective inhibitor of specific enzymes involved in disease pathways.

Development of Advanced Analytical Platforms for this compound

The structural confirmation of synthetic this compound relied on standard analytical techniques. vulcanchem.com However, detecting and quantifying this molecule in complex biological matrices will require more advanced and sensitive analytical platforms. Future developments should focus on:

High-sensitivity mass spectrometry methods: Developing targeted liquid chromatography-mass spectrometry (LC-MS/MS) assays will be essential for pharmacokinetic and metabolic studies.

Novel spectroscopic probes: The development of fluorescent or isotopically labeled analogs of this compound could enable visualization of its subcellular localization and interactions within living cells.

Affinity-based biosensors: For rapid and specific detection, biosensors incorporating antibodies or other binding partners could be developed.

A summary of the analytical techniques used for the structural confirmation of this compound is provided in Table 2.

Table 2: Analytical Techniques for this compound Structural Confirmation

| Analytical Parameter | Significance in Structure Determination |

|---|---|

| NMR Spectroscopy | Confirmed the carbon framework and the arrangement of functional groups. vulcanchem.com |

| High-Resolution Mass Spectrometry | Verified the molecular formula and fragmentation patterns. vulcanchem.com |

| Infrared Spectroscopy | Identified characteristic absorptions of the functional groups. vulcanchem.com |

| Optical Rotation | Determined the stereochemical configuration of the molecule. vulcanchem.com |

Interdisciplinary Approaches in this compound Research

Maximizing the research output for this compound will necessitate a highly interdisciplinary approach, integrating expertise from various scientific fields. Future success will depend on collaborations between:

Organic chemists and chemical engineers: To optimize synthesis and scale-up production.

Pharmacologists and cell biologists: To conduct comprehensive biological evaluations and elucidate mechanisms of action.

Analytical chemists and biochemists: To develop advanced detection methods and study metabolic pathways.

Computational chemists and structural biologists: To model interactions with biological targets and guide the design of new analogs.

By pursuing these future research trajectories, the scientific community can build upon the foundational work of its synthesis and begin to fully understand and harness the potential of this intricate marine natural product.

Q & A

Q. What systematic approaches ensure comprehensive literature reviews on this compound’s mechanisms?

- Answer :

- Database Searches : Use SciFinder, Reaxys, and PubMed with Boolean operators (e.g., "this compound AND oxidation NOT industrial").

- Citation Chaining : Track seminal papers via Web of Science.

- Critical Appraisal : Prioritize studies with detailed SI (Supporting Information) and independent validation .

Q. How can researchers enhance the reproducibility of this compound experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.